molecular formula C9H9NS B1373393 4-(Aminomethyl)benzo[b]thiophene CAS No. 864264-04-0

4-(Aminomethyl)benzo[b]thiophene

Cat. No.: B1373393
CAS No.: 864264-04-0
M. Wt: 163.24 g/mol
InChI Key: TZFMFHJVMMZUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)benzo[b]thiophene is an organic compound with the molecular formula C9H9NS. It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure. The presence of an aminomethyl group at the 4-position of the benzo[b]thiophene ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with formaldehyde and ammonia or an amine under acidic conditions. This Mannich-type reaction introduces the aminomethyl group at the 4-position of the benzo[b]thiophene ring.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated benzo[b]thiophene derivative is reacted with an aminomethyl boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzo[b]thiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, alkoxides, or thiolates can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

4-(Aminomethyl)benzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminomethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound without the aminomethyl group.

    4-(Hydroxymethyl)benzo[b]thiophene: A similar compound with a hydroxymethyl group instead of an aminomethyl group.

    4-(Methyl)benzo[b]thiophene: A compound with a methyl group at the 4-position.

Uniqueness

4-(Aminomethyl)benzo[b]thiophene is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and a promising candidate for various biological applications .

Properties

IUPAC Name

1-benzothiophen-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFMFHJVMMZUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694356
Record name 1-(1-Benzothiophen-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864264-04-0
Record name Benzo[b]thiophene-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864264-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzothiophen-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add lithium aluminum hydride (1M solution in THF, 7.5 mL) to benzo[b]thiophene-4-carbonitrile (prepared as described in WO 0168653) (0.6 g, 3.8 mmol) at 0° C. in THF (38 mL). After 17 h at ambient temperature, cool to 0° C. and add sequentially water (1.89 mL), 2N aqueous NaOH (1.89 mL) and water (2.69 mL). Filter the solids and evaporate the filtrate to obtain the crude amine. Purify by SCX chromatography. Rinse the column with methanol, add a solution of the crude amine in methanol, wash the column with methanol and then elute with 1N ammonia in methanol. Concentrate to give the title compound (0.57 g, 93%). GC-MS m/z: 163 (M+).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.69 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)benzo[b]thiophene
Reactant of Route 2
4-(Aminomethyl)benzo[b]thiophene
Reactant of Route 3
4-(Aminomethyl)benzo[b]thiophene
Reactant of Route 4
Reactant of Route 4
4-(Aminomethyl)benzo[b]thiophene
Reactant of Route 5
Reactant of Route 5
4-(Aminomethyl)benzo[b]thiophene
Reactant of Route 6
4-(Aminomethyl)benzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.